molecular formula C10H13BrN2O3S B1395862 N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide CAS No. 1275351-06-8

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide

Cat. No. B1395862
M. Wt: 321.19 g/mol
InChI Key: DUHUSKXYADFWAD-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound may be used as a reactant in various chemical reactions2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide. However, related compounds such as N4-substituted sulfonamides have been synthesized and evaluated for their biological activity3. The general procedure for the synthesis of similar compounds involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline or 4-(morpholin-4-ylsulfonyl)aniline with chloroacetyl chloride3.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide.



Chemical Reactions Analysis

As mentioned earlier, N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide may be used as a reactant in various chemical reactions2. However, specific details about the chemical reactions involving this compound are not readily available.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and stability. Unfortunately, I couldn’t find specific information on the physical and chemical properties of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide.


Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antimicrobial Applications :N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide is utilized in the synthesis of heterocyclic compounds bearing a sulfamoyl moiety, indicating its potential as an antimicrobial agent. Notable studies have synthesized new heterocyclic compounds incorporating this moiety, targeting applications as antimicrobial agents, exhibiting promising results against bacterial and fungal strains. Specific reactions involve cycloaddition, diazotization, and treatment with elemental sulfur, phenyl isothiocyanate, or carbon disulfide (Darwish et al., 2014). Furthermore, sulfonamide-derived ligands and their transition metal complexes have shown significant antibacterial and antifungal activities, with structures determined through various spectroscopic and analytical methods (Chohan & Shad, 2011).

Chemical and Structural Characterization :The compound plays a crucial role in chemical syntheses, where its reactions with various agents lead to the formation of novel compounds with potential biological activities. Studies have reported the synthesis and structural characterization of N-(α-bromoacyl)-α-amino esters containing Valyl moiety, revealing their low cytotoxicity and absence of antibacterial and anti-inflammatory activity, making them suitable for incorporation in prodrugs (Yancheva et al., 2015). Furthermore, N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide derivatives have shown moderate α-glucosidase inhibitory activity, suggesting their potential as anti-diabetic drug candidates (Nafeesa et al., 2019).

Molecular Binding and Complex Formation

Enzyme Binding and Stability :The compound is used in processes involving enzyme binding and stability. A notable application includes its use in the covalent immobilization of α-amylase onto UV-curable coatings. The bromine in the compound activates the monomer for covalent attachments under mild conditions, forming sulfonamide bonds with amino groups of the protein. This immobilization has shown to enhance the enzyme's optimal temperature and stability, indicating the compound's utility in enzyme immobilization and stabilization processes (Yarar & Kahraman, 2009).

Crystal Packing and Molecular Interactions :The aminosulfonyl groups in N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide derivatives influence crystal packing in organometallic complexes. Studies have reported the directing effects of these groups on the crystal packing of tin and lead complexes, demonstrating their role in propagating intermolecular interactions and influencing the structural organization of the compounds (Sousa-Pedrares et al., 2016).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks to human health and the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide.


Future Directions

The future directions for research on a compound can include further studies to elucidate its mechanism of action, potential therapeutic applications, and methods to improve its synthesis. Unfortunately, I couldn’t find specific information on the future directions for research on N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide.


Please note that the information provided is based on the limited data available and may not be fully comprehensive. For more detailed information, it would be best to refer to scientific literature or consult with a chemical expert.


properties

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c1-2-9(11)10(14)13-7-3-5-8(6-4-7)17(12,15)16/h3-6,9H,2H2,1H3,(H,13,14)(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHUSKXYADFWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Aminosulfonyl)phenyl]-2-bromobutanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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